molecular formula C4H7NaO4 B13911964 Sodium (S)-3,4-dihydroxybutanoate

Sodium (S)-3,4-dihydroxybutanoate

Cat. No.: B13911964
M. Wt: 142.09 g/mol
InChI Key: NOWFAQVJTIYOTK-DFWYDOINSA-M
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Description

Sodium (S)-3,4-dihydroxybutanoate is a chemical compound that belongs to the class of organic sodium salts It is derived from (S)-3,4-dihydroxybutanoic acid, where the hydrogen ion of the carboxyl group is replaced by a sodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-3,4-dihydroxybutanoate typically involves the neutralization of (S)-3,4-dihydroxybutanoic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:

(S)-3,4-dihydroxybutanoic acid+NaOHSodium (S)-3,4-dihydroxybutanoate+H2O\text{(S)-3,4-dihydroxybutanoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} (S)-3,4-dihydroxybutanoic acid+NaOH→Sodium (S)-3,4-dihydroxybutanoate+H2​O

This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods

On an industrial scale, the production of this compound can involve more complex processes, including the use of biotechnological methods where microorganisms are employed to produce (S)-3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide. This method is advantageous due to its potential for high yield and sustainability.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-3,4-dihydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of 3,4-dioxobutanoate or 3,4-dicarboxybutanoate.

    Reduction: Reduction can yield 3,4-dihydroxybutanol.

    Substitution: Substitution reactions can produce derivatives such as 3,4-dichlorobutanoate or 3,4-dibromobutanoate.

Scientific Research Applications

Sodium (S)-3,4-dihydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (S)-3,4-dihydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways where it is converted into other metabolites. The hydroxyl groups play a crucial role in its reactivity, allowing it to undergo various biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Sodium ®-3,4-dihydroxybutanoate: The enantiomer of Sodium (S)-3,4-dihydroxybutanoate, with similar chemical properties but different biological activity.

    Sodium 3-hydroxybutanoate: Lacks one hydroxyl group compared to this compound, leading to different reactivity and applications.

    Sodium 4-hydroxybutanoate: The hydroxyl group is located at a different position, resulting in distinct chemical behavior.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C4H7NaO4

Molecular Weight

142.09 g/mol

IUPAC Name

sodium;(3S)-3,4-dihydroxybutanoate

InChI

InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1

InChI Key

NOWFAQVJTIYOTK-DFWYDOINSA-M

Isomeric SMILES

C([C@@H](CO)O)C(=O)[O-].[Na+]

Canonical SMILES

C(C(CO)O)C(=O)[O-].[Na+]

Origin of Product

United States

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